molecular formula C14H10ClNO4 B6391096 2-Chloro-5-(4-methoxycarbonylphenyl)isonicotinic acid CAS No. 1258613-81-8

2-Chloro-5-(4-methoxycarbonylphenyl)isonicotinic acid

Cat. No.: B6391096
CAS No.: 1258613-81-8
M. Wt: 291.68 g/mol
InChI Key: XUELFUOYUQHNEN-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-methoxycarbonylphenyl)isonicotinic acid is an organic compound with the molecular formula C14H10ClNO4 It is a derivative of isonicotinic acid, featuring a chloro group and a methoxycarbonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-methoxycarbonylphenyl)isonicotinic acid typically involves multi-step organic reactions. One common method starts with the nitration of dimethyl terephthalate, followed by hydrolysis, hydrogenation, esterification, bromination, and diazotization . Each step requires specific reaction conditions, such as the use of strong acids for nitration and hydrogen gas for hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-methoxycarbonylphenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-methoxycarbonylphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(4-methoxycarbonylphenyl)isonicotinic acid is unique due to its combination of a chloro group and a methoxycarbonylphenyl group on an isonicotinic acid backbone

Properties

IUPAC Name

2-chloro-5-(4-methoxycarbonylphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-20-14(19)9-4-2-8(3-5-9)11-7-16-12(15)6-10(11)13(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUELFUOYUQHNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687793
Record name 2-Chloro-5-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258613-81-8
Record name 2-Chloro-5-[4-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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